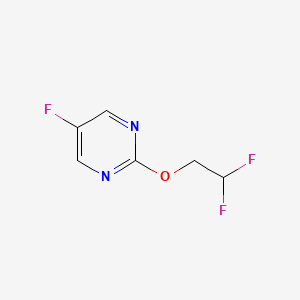

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

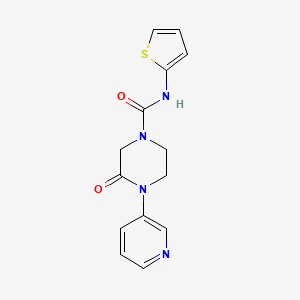

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine, also known as DFP-10917, is a novel pyrimidine-based compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its unique chemical structure makes it a potential candidate for further drug development.

Aplicaciones Científicas De Investigación

Mechanism of Action in Cancer Therapy

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine is a key molecule in cancer therapy due to its role in inhibiting thymidylate synthase (TS), a crucial enzyme for DNA synthesis in rapidly dividing cells, such as cancer cells. Raltitrexed (Tomudex), a derivative, acts as a selective and direct TS inhibitor, presenting an alternative for patients with colorectal cancer, especially those with fluoropyrimidine-induced cardiotoxicity or a significant history of cardiac disease (Avallone et al., 2014).

Pharmacogenetics and Metabolism

The metabolism and response to fluoropyrimidine-based treatments like 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine can be significantly influenced by genetic polymorphisms. Variations in the dihydropyrimidine dehydrogenase (DPD) gene, responsible for breaking down 5-FU and its prodrugs, have been associated with treatment outcomes and toxicities. Understanding these genetic factors is crucial for personalized treatment approaches, aiming to reduce toxicities and improve therapeutic outcomes (Del Re et al., 2017).

Antitumor Agent Mechanism

TAS-102, which includes trifluridine (a nucleoside analog) and tipiracil, operates on a distinct mechanism compared to 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine yet underscores the complexity and variety of fluoropyrimidine-based therapies. Its efficacy in 5-FU-refractory patients illustrates the ongoing evolution and specialization of these compounds in cancer treatment, pointing towards the necessity for continuous research and adaptation in therapeutic strategies (Lenz et al., 2015).

Oral Prodrugs Development

The development of oral prodrugs of 5-fluorouracil, such as capecitabine, UFT, and S-1, represents a significant advancement in the application of fluoropyrimidines. These developments aim to improve patient convenience, reduce toxicities, and maintain or enhance therapeutic efficacy. Understanding the pharmacological principles behind these drugs is essential for optimizing cancer treatment regimens and improving patient outcomes (Malet-Martino & Martino, 2002).

Future Directions in Personalized Medicine

The continuous exploration of fluoropyrimidines' chemistry, including 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine, is vital for the advancement of personalized medicine. Innovations in drug synthesis, understanding of biochemical interactions, and the development of polymeric versions of these compounds could lead to more precise and effective cancer therapies. This requires a multidisciplinary approach, integrating chemistry, pharmacology, and genetic insights to tailor treatments to individual patient profiles (Gmeiner, 2020).

Mecanismo De Acción

Target of Action

The primary target of 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine is the enzyme acetolactate synthase (ALS) . ALS inhibitors include other herbicide families such as the sulfonylureas, imidazolinones, and pyrimidinyl thiobenzoates .

Mode of Action

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine interacts with its target, ALS, by inhibiting its function . This inhibition disrupts the normal biochemical processes within the organism, leading to detrimental effects .

Biochemical Pathways

The inhibition of ALS affects the biosynthesis of the essential branched-chain amino acids leucine, isoleucine, and valine . This disruption in the biochemical pathway leads to a deficiency in these crucial amino acids, affecting protein synthesis and leading to growth inhibition .

Pharmacokinetics

Similar compounds like gemcitabine are known to be rapidly metabolized by cytidine deaminase to 2’,2’-difluoro-2’-deoxyuridine (dfdu), which has poor oral bioavailability . Therefore, it is likely that 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine may also have similar pharmacokinetic properties.

Result of Action

The inhibition of ALS and the subsequent disruption of amino acid biosynthesis lead to growth inhibition . This can result in the death of the organism, making 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine an effective herbicide .

Propiedades

IUPAC Name |

2-(2,2-difluoroethoxy)-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUJQGXKYFVPHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate](/img/structure/B2925360.png)

![5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2925361.png)

![4-(5-Methylthiophene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2925363.png)

![2,4-Bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine](/img/structure/B2925371.png)

![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide](/img/structure/B2925375.png)